Heparin disaccharide III-S
Description
Contextualizing Heparin and Heparan Sulfate (B86663) Structural Diversity
Heparin and heparan sulfate (HS) are linear polysaccharides belonging to the glycosaminoglycan family. nih.gov They are found on the cell surface and in the extracellular matrix, where they interact with a vast array of proteins to modulate cellular signaling, development, and inflammation. nih.govnih.gov This functional versatility stems directly from their remarkable structural heterogeneity.
Overview of Glycosaminoglycan Polysaccharide Architecture
Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. wikipedia.org In the case of heparin and heparan sulfate, this repeating unit consists of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine (B1671600) residue. sigmaaldrich.comsigmaaldrich.com These chains are typically attached to a core protein, forming proteoglycans. wikipedia.orgjci.org Unlike the template-driven synthesis of proteins and nucleic acids, GAG biosynthesis is a dynamic process involving a series of enzymatic modifications in the Golgi apparatus, leading to significant structural diversity. wikipedia.orgroyalsocietypublishing.org
Heterogeneity in Heparin/Heparan Sulfate Sulfation Patterns
The primary source of structural diversity in heparin and heparan sulfate is the complex and variable pattern of sulfation. nih.govacs.org During biosynthesis, the polysaccharide chain undergoes modifications by a suite of enzymes, including N-deacetylase/N-sulfotransferases, 2-O-sulfotransferases, 6-O-sulfotransferases, and 3-O-sulfotransferases. sigmaaldrich.comnih.gov This results in a mosaic of sulfated and non-sulfated regions along the chain. jci.org Heparin is generally more heavily sulfated than heparan sulfate. sigmaaldrich.comsigmaaldrich.com For instance, the average heparin disaccharide has approximately 2.7 sulfate groups, while heparan sulfate has one or more. nih.gov This differential sulfation creates specific binding sites for a wide range of proteins, thereby dictating their biological activity. acs.orgplos.org
Significance of Specific Sulfated Disaccharide Units in Heparan Sulfate and Heparin
Within the complex tapestry of heparin and heparan sulfate, specific sulfated disaccharide units act as key recognition motifs for protein interactions. The precise arrangement of these units determines the binding affinity and specificity for various protein ligands. jci.org
Identification of Heparin Disaccharide III-S as a Key Structural Motif
This compound is one of the twelve common disaccharides derived from the enzymatic digestion of heparin and heparan sulfate. nih.gov Its structure consists of a uronic acid linked to a glucosamine residue that is sulfated at the 3-O position. nih.gov The presence and specific context of this disaccharide within a larger oligosaccharide sequence can have profound biological consequences. For example, a specific pentasaccharide sequence containing a central 3-O-sulfated glucosamine residue is crucial for the high-affinity binding of heparin to antithrombin, a key interaction in blood coagulation. jci.orgpnas.org
Role of 3-O-Sulfation in Glycan Structural Code
The addition of a sulfate group at the 3-O position of glucosamine is a relatively rare but critically important modification in heparin and heparan sulfate biosynthesis. nih.gov This modification is carried out by a family of enzymes known as 3-O-sulfotransferases (3-OSTs). nih.govglycoforum.gr.jp The presence of a 3-O-sulfate group can dramatically alter the binding properties of the glycan chain, creating specific recognition sites for proteins that would otherwise not interact or would bind with low affinity. pnas.orgfrontiersin.org This highlights the concept of a "sulfation code," where specific patterns of sulfation, including the rare 3-O-sulfation, dictate the biological function of heparin and heparan sulfate. nih.gov Research has shown that 3-O sulfation is not only critical for anticoagulant activity but also plays a role in viral entry and other biological processes. pnas.orgnih.gov
Academic Research Perspectives on this compound
Academic research has increasingly focused on elucidating the structure-function relationships of specific heparin and heparan sulfate motifs, with this compound being a subject of intense investigation. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to identify and characterize oligosaccharides containing this rare modification. nih.govfrontiersin.org
X-ray crystallography studies have provided detailed molecular insights into how proteins, such as the chemokine RANTES, interact with heparin-derived disaccharides, including structures similar to this compound. rcsb.org Furthermore, the development of synthetic methods to produce defined oligosaccharides containing 3-O-sulfated units has been instrumental in probing the specific binding requirements of various proteins. pnas.orgresearchgate.net This research is paving the way for the design of novel therapeutic agents with enhanced specificity and reduced side effects by engineering heparan sulfate structures with tailored sulfation patterns. researchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆NO₁₆S₂³⁻ |
| Monoisotopic Mass | 493.99105077 Da |
| IUPAC Name | (2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
| CAS Number | 136098-03-8 |
This data is compiled from PubChem and other chemical databases. nih.govglentham.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16NO16S2-3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
GSYQGRODWXMUOO-GYBHJADLSA-K |
SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Origin of Product |
United States |
Chemical and Enzymatic Synthesis of Heparin Disaccharide Iii S and Analogs
Strategies for Chemoenzymatic Synthesis of Defined Heparin Disaccharide III-S Structures
Chemoenzymatic synthesis has emerged as a powerful and efficient approach for constructing complex heparin and heparan sulfate (B86663) (HS) oligosaccharides, including this compound. nih.gov This strategy synergistically combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions, overcoming many of the challenges associated with purely chemical or enzymatic methods. nih.govrsc.org The synthesis typically involves the chemical preparation of precursor molecules, which are then subjected to a series of enzymatic modifications to introduce specific sulfation patterns and epimerizations. nih.govnih.gov
Sequential Enzymatic Modification Approaches
The biosynthesis of heparan sulfate in vivo involves a cascade of enzymatic modifications of a precursor polysaccharide chain. mdpi.comnih.gov Chemoenzymatic approaches mimic this natural process in a controlled, stepwise manner to achieve specific sulfation patterns. researchgate.net The synthesis of a defined structure like this compound, which contains a 3-O-sulfated glucosamine (B1671600) residue, relies on the sequential action of various recombinant heparan sulfate biosynthetic enzymes. nih.govnih.gov
The process generally begins with a backbone structure, often a disaccharide unit of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.gov This backbone is then systematically modified by a series of enzymes:
N-deacetylase/N-sulfotransferase (NDST): This bifunctional enzyme first removes the acetyl group from the GlcNAc residue and then adds a sulfo group to the amino group, forming N-sulfoglucosamine (GlcNS). mdpi.comnih.gov This step is crucial as N-sulfation is often a prerequisite for subsequent modifications. nih.gov
C5-epimerase: This enzyme converts D-glucuronic acid (GlcA) into L-iduronic acid (IdoA). nih.gov The presence of IdoA can significantly influence the conformation and biological activity of the oligosaccharide.
O-sulfotransferases (OSTs): A family of enzymes that catalyze the transfer of a sulfo group to specific hydroxyl positions on the sugar rings. This includes 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and the critical enzyme for the synthesis of this compound, 3-O-sulfotransferase (3-OST). researchgate.netacs.org
The order of these enzymatic reactions is critical to achieving the desired final structure due to the specific substrate requirements of each enzyme. rsc.org For instance, the action of 3-OSTs, which are responsible for the rare but functionally significant 3-O-sulfation, is highly dependent on the pre-existing sulfation pattern of the substrate. nih.govacs.org There are seven known isoforms of 3-OST in the human genome, each generating different 3-O-sulfated saccharide domains. nih.gov
A typical chemoenzymatic sequence for generating a 3-O-sulfated disaccharide might involve the initial N-sulfation by NDST, followed by the action of other OSTs to add sulfate groups at other positions, and finally, the introduction of the 3-O-sulfo group by a specific 3-OST isoform. nih.govmtroyal.ca By carefully selecting the enzymes and the order of their application, a high degree of control over the final structure can be achieved. nih.gov
Chemical Synthesis of this compound Building Blocks
While enzymatic methods offer high selectivity, chemical synthesis provides the foundational building blocks necessary for chemoenzymatic approaches and for the total chemical synthesis of complex oligosaccharides. The chemical synthesis of heparin disaccharide building blocks is a challenging endeavor due to the need for stereoselective glycosidic bond formation and the intricate placement of various protecting groups. nih.govdiva-portal.org
The synthesis of these building blocks typically starts from readily available monosaccharides like D-glucose and D-glucosamine. acs.org A key strategy involves the use of orthogonal protecting groups, which can be selectively removed under different reaction conditions to allow for the stepwise modification of specific hydroxyl and amino groups. diva-portal.org
An efficient approach to obtaining the core disaccharides for heparan sulfate synthesis involves their derivation from natural polysaccharides like heparin. nih.gov This can obviate the difficult step of creating the α-(1,4)-glycosidic linkage between glucosamine and iduronic acid. nih.gov The process can involve enzymatic depolymerization of heparin to yield disaccharides, which are then chemically protected for use as building blocks. tandfonline.com
Researchers have successfully reported the synthesis of a complete library of 48 heparin and heparan sulfate-related disaccharide building blocks. acs.orgnih.gov This comprehensive set of synthons allows for the assembly of a wide variety of HS oligosaccharides with different sulfation patterns, including those necessary for constructing this compound and its analogs. acs.org
Production of Homogeneous Oligosaccharide Substrates for Research
The availability of structurally well-defined, homogeneous oligosaccharide substrates is essential for elucidating the specific roles of heparan sulfate in biological processes and for developing targeted therapeutics. caltech.edu Chemoenzymatic and chemical synthesis methods are instrumental in producing these crucial research tools.
Synthesis of Libraries of 3-O-Sulfated Heparan Sulfate Oligosaccharides
The creation of libraries of structurally related oligosaccharides is a powerful strategy for studying structure-activity relationships. caltech.edu By systematically varying the sulfation pattern, researchers can identify the key structural features responsible for specific biological activities.
Recent advances have enabled the synthesis of libraries of 3-O-sulfated heparan sulfate oligosaccharides. nih.govmtroyal.ca These libraries are typically generated using a chemoenzymatic approach where a common oligosaccharide backbone is subjected to modification by different 3-O-sulfotransferase isoforms. nih.govnih.gov For example, the recombinant 3-OST-4 enzyme has been used to synthesize a library of 3-O-sulfated hexasaccharides and octasaccharides. nih.govnih.govmtroyal.ca The unique feature of these libraries is that each oligosaccharide can contain a disaccharide domain with a 2-O-sulfated uronic acid and a 3-O-sulfated glucosamine. nih.govnih.gov
By altering the sequence of enzymatic modification steps, oligosaccharides with different saccharide sequences can be produced, further expanding the diversity of the library. nih.gov These synthetic libraries provide valuable tools to investigate the biological functions of 3-O-sulfated HS and to screen for novel therapeutic agents. nih.govnih.gov
| Enzyme | Function in Library Synthesis | Resulting Structural Motif |
| 3-O-sulfotransferase isoform 1 (3-OST-1) | Generates the antithrombin-binding pentasaccharide sequence. nih.gov | -GlcNS6S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6S- |
| 3-O-sulfotransferase isoform 4 (3-OST-4) | Synthesizes 3-O-sulfated oligosaccharides containing a GlcA2S-GlcNS3S domain. nih.govnih.gov | Contains a 2-O-sulfated glucuronic acid and 3-O-sulfated glucosamine. |
This table illustrates the use of different 3-OST isoforms to generate diverse 3-O-sulfated structures within an oligosaccharide library.
Derivatization for Probes and Affinity Reagents
To facilitate their use in biological studies, synthetic heparin oligosaccharides, including this compound, can be chemically derivatized to create probes and affinity reagents. Derivatization can involve the introduction of fluorescent tags, biotin labels, or other reporter groups that allow for the detection and quantification of interactions with proteins. acs.org
For example, the free reducing end of a synthetic oligosaccharide can be derivatized with a fluorescent tag like 2-aminoacridone (B130535) (AMAC) via reductive amination. acs.org This allows the labeled oligosaccharide to be used in binding assays and for imaging applications.
Another important derivatization strategy involves the chemical modification of sulfate groups to create stable analogs for use in techniques like mass spectrometry. nih.gov This can help in the sequencing of complex oligosaccharides by preventing the gas-phase lability of the sulfate groups. nih.govspringernature.com The development of such derivatization methods is crucial for the detailed structural characterization of synthetic and naturally occurring heparan sulfate oligosaccharides. researchgate.net
Biosynthesis and Enzymology of Heparin Disaccharide Iii S Formation
Specificity and Regulation of Heparan Sulfate (B86663) 3-O-Sulfotransferases (3-OSTs)
The final and rarest modification in HS biosynthesis is 3-O-sulfation of a glucosamine (B1671600) residue, a step catalyzed by heparan sulfate 3-O-sulfotransferases (3-OSTs). pnas.orgfrontiersin.org This modification is of critical biological importance as it generates unique binding sites for a variety of proteins, thereby conferring specific biological activities to the HS chain. nih.govoup.com The creation of the specific structure found in Heparin Disaccharide III-S (ΔUA2S-GlcNS3S6S) is dependent on the action of these enzymes.
The 3-OSTs comprise the largest family of HS biosynthetic enzymes, with seven known isoforms in humans (3-OST-1, 3-OST-2, 3-OST-3A, 3-OST-3B, 3-OST-4, 3-OST-5, and 3-OST-6). frontiersin.orgphysiology.org Each isoform exhibits distinct substrate specificity, recognizing and modifying unique sulfation patterns within the HS chain. pnas.orgphysiology.org This isoform-specific activity is a primary mechanism for generating functionally diverse 3-O-sulfated HS domains. pnas.org For instance, 3-OST-1 is the key enzyme for generating the antithrombin-binding pentasaccharide sequence essential for heparin's anticoagulant activity. pnas.orgoup.com In contrast, isoforms like 3-OST-3 create binding sites for the herpes simplex virus type 1 (HSV-1) glycoprotein (B1211001) D, facilitating viral entry. nih.govnih.gov Some isoforms, such as 3-OST-5, are bifunctional, capable of generating HS structures with affinity for both antithrombin and glycoprotein D. oup.com The expression of these isoforms is regulated in a tissue-specific and developmentally controlled manner. nih.gov
| Isoform | Primary Known Function(s) | Substrate Preference Example |
| 3-OST-1 | Generates antithrombin-binding sites (anticoagulant HS). pnas.orgoup.com | Modifies GlcNS(±6S) linked to a GlcA residue. nih.gov |
| 3-OST-2 | Generates HSV-1 entry receptors (gD-binding). nih.gov | Identified as a major gD-type 3-OST in the brain. nih.gov |
| 3-OST-3A/3B | Generates HSV-1 entry receptors (gD-binding). oup.comnih.gov | Modifies GlcNH2(±6S) linked to a 2-O-sulfo iduronic acid (IdoA2S). nih.gov |
| 3-OST-4 | Generates HSV-1 entry receptors (gD-binding). nih.gov | Identified as a major gD-type 3-OST in the brain. nih.gov |
| 3-OST-5 | Bifunctional: generates both antithrombin- and gD-binding sites. oup.comnih.gov | Can modify substrates for both anticoagulant activity and viral entry. oup.com |
| 3-OST-6 | Generates HSV-1 entry receptors. physiology.org | Substrate specificity still under detailed investigation. |
The ability of 3-OST isoforms to distinguish between subtly different saccharide sequences is rooted in their unique structural features. pnas.org X-ray crystallography studies of isoforms 3-OST-1, 3-OST-3, and 3-OST-5 complexed with their substrates have revealed key insights into their catalytic mechanisms and substrate recognition. pnas.orgphysiology.orgnih.gov The enzymes share a conserved catalytic cleft, but differences in specific amino acid residues within and around this cleft dictate substrate binding and specificity. pnas.orgnih.gov
For example, a comparison of 3-OST-1 and 3-OST-3 structures shows that while the acceptor glucosamine and catalytic residues are positioned similarly, the flanking uronic acid residues adopt different conformations upon binding. nih.gov Site-directed mutagenesis has identified specific residues crucial for substrate recognition. In 3-OST-3, residues Gln255 and Lys368 are essential for recognizing the uronic acid unit adjacent to the target glucosamine. nih.govmerckmillipore.com In contrast, Arg268 in 3-OST-1 and Lys259 in 3-OST-3 are key residues that play important roles in distinguishing the fine structures of their respective saccharide substrates. pnas.org These intricate interactions, involving not just a single saccharide unit but the broader sequence and conformation, allow each isoform to catalyze the sulfo transfer reaction on a specific subset of HS structures. pnas.org The transfer reaction itself is proposed to proceed via an in-line mechanism, where the 3-OH group of the acceptor glucosamine attacks the sulfur atom of the PAPS donor. nih.gov
The expression and activity of 3-OST genes are tightly controlled at multiple levels to ensure the correct spatial and temporal generation of 3-O-sulfated HS motifs. wikipedia.org This regulation is fundamental for processes like development, homeostasis, and cellular differentiation. nih.govwikipedia.org
Genetic and Epigenetic Regulation: The expression of 3-OST genes can be regulated at the transcriptional level. One significant mechanism is DNA methylation. nih.gov Studies in cancer cells have shown that hypermethylation of CpG islands in the promoter regions of genes like HS3ST1, HS3ST2, and HS3ST3A leads to their transcriptional silencing. frontiersin.orgnih.gov Treatment with DNA methyltransferase inhibitors can restore the expression of these genes, indicating that epigenetic mechanisms play a crucial role in controlling the availability of specific 3-OST isoforms. nih.gov
Post-transcriptional and Cellular Regulation: After transcription, gene expression can be modulated post-transcriptionally, often through sequences in the 3' untranslated region (3'UTR) of messenger RNAs (mRNAs). wikipedia.orgplos.org These regions can contain binding sites for microRNAs (miRNAs) or regulatory proteins that can inhibit translation or promote mRNA degradation. jcancer.org While specific miRNAs targeting 3-OSTs are an active area of investigation, this represents a likely layer of regulation. Furthermore, cellular factors and the metabolic state can influence enzyme activity. The availability of the universal sulfate donor, PAPS, which is synthesized in the cytosol and transported into the Golgi, is a key limiting factor for all sulfotransferase reactions. nih.govnih.gov The dynamic localization of 3-OST enzymes within different Golgi compartments, governed by vesicle trafficking, also serves as a regulatory mechanism, controlling the access of the enzyme to its substrate on the maturing HS chain. nih.govbiorxiv.org
Enzymatic Formation of Di-Tetrasulfated Disaccharide Units
The biosynthesis of heparin is a non-template-driven process occurring in the Golgi apparatus, characterized by a series of sequential enzymatic modifications to a precursor polysaccharide chain. nih.govnih.govhs-sequencing.eu The creation of highly sulfated domains, which are hallmarks of heparin's structure and function, involves the coordinated action of several classes of sulfotransferases. These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the repeating disaccharide units of the growing chain. researchgate.net The formation of di-, tri-, and even tetra-sulfated disaccharides is the result of this complex and ordered enzymatic cascade.
The process begins after the initial modification of the polysaccharide backbone by N-deacetylase/N-sulfotransferases (NDSTs) and C5-epimerase, which creates N-sulfated glucosamine (GlcNS) and iduronic acid (IdoA) residues, respectively. oup.comresearchgate.net These initial steps are crucial as they create the necessary substrate structures for the subsequent O-sulfotransferases (OSTs). rsc.org
The generation of di-sulfated and the more common tri-sulfated disaccharides is primarily accomplished by the action of three types of O-sulfotransferases:
2-O-Sulfotransferase (HS2ST1): This enzyme catalyzes the addition of a sulfate group to the C2 position of IdoA residues, and to a lesser extent, glucuronic acid (GlcA) residues. researchgate.netfrontiersin.org This action is critical and often precedes other O-sulfations.
6-O-Sulfotransferases (HS6STs): This family of enzymes adds sulfate groups to the C6 position of glucosamine residues. researchgate.net
3-O-Sulfotransferases (HS3STs): This family of enzymes performs the final and one of the rarest modification steps: the sulfation of the C3 position of a glucosamine residue. nih.govoup.com
The most common highly sulfated unit in heparin is the trisulfated disaccharide, IdoA(2S)-GlcNS(6S), which consists of a 2-O-sulfated iduronic acid and a 6-O, N-sulfated glucosamine. nih.govpnas.org Its formation relies on the sequential action of NDST, C5-epimerase, HS2ST1, and an HS6ST.
The synthesis of even more complex, tetrasulfated disaccharides is exclusively mediated by specific isoforms of the heparan sulfate 3-O-sulfotransferase (HS3ST) family. merckmillipore.comfrontiersin.org Research has identified that these rare structures are not artifacts but are intentionally synthesized and present in various tissues. researchgate.netnih.gov Studies have demonstrated that while HS3ST1 shows negligible activity in producing these units, isoforms HS3ST2, HS3ST3, HS3ST4, and HS3ST5 are capable of generating tetrasulfated disaccharides. researchgate.netnih.gov
Specifically, recombinant HS3ST5 was shown to produce a highly sulfated disaccharide unit with the structure ΔHexA(2S)-GlcN(NS,3S,6S) when heparin was used as the acceptor substrate. merckmillipore.com This structure contains four sulfate groups: one at the C2 of the uronic acid and three on the glucosamine residue (N-sulfo, 3-O-sulfo, and 6-O-sulfo). Further investigation revealed that HS3ST2, HS3ST3, and HS3ST4 are also major producers of these tetrasulfated units. researchgate.net The formation of this unique structure is highly dependent on the pre-existing sulfation pattern of the substrate; for instance, HS3ST5 requires prior N-sulfation and the presence of either a 2-O- or 6-O-sulfate group to act. oup.com
The tissue distribution of these tetrasulfated disaccharides is limited and correlates with the expression levels of the specific HS3ST isoforms. researchgate.netglycoforum.gr.jp For example, liver and spleen, which express high levels of HS3ST3 transcripts, contain relatively high amounts of tetrasulfated disaccharides (1.6% and 0.95%, respectively), whereas other tissues like the heart and lung have very low levels (<0.2%). researchgate.netnih.gov
The table below summarizes the key sulfotransferases involved in the formation of highly sulfated disaccharide units.
| Enzyme Family | Specific Enzyme(s) | Function | Substrate Requirement | Resulting Structure Component |
| 2-O-Sulfotransferase | HS2ST1 | Adds sulfate to C2 of uronic acid. frontiersin.org | IdoA or GlcA residue, typically adjacent to a GlcNS unit. researchgate.net | IdoA(2S) |
| 6-O-Sulfotransferases | HS6STs (e.g., HS6ST1, HS6ST2) | Adds sulfate to C6 of glucosamine. researchgate.net | GlcN residue, often GlcNS. | GlcN(6S) |
| 3-O-Sulfotransferases | HS3ST1 | Primarily generates the antithrombin-binding site; negligible tetrasulfated unit production. researchgate.net | Specific pentasaccharide sequence. google.com | GlcN(3S) |
| HS3ST2, HS3ST3, HS3ST4 | Major producers of tetrasulfated disaccharides. researchgate.netnih.gov | Pre-sulfated heparin/heparan sulfate chains. researchgate.net | ΔHexA(2S)-GlcN(NS,3S,6S) | |
| HS3ST5 | Synthesizes tetrasulfated disaccharides from heparin substrates. merckmillipore.com | Requires prior N-sulfation and 2-O or 6-O sulfation. oup.com | ΔHexA(2S)-GlcN(NS,3S,6S) |
Advanced Structural Characterization of Heparin Disaccharide Iii S
Spectroscopic Techniques for Disaccharide III-S Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfation Pattern and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of heparin-derived oligosaccharides. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the disaccharide. oup.com
The specific chemical shifts of the anomeric protons and carbons, as well as other protons along the sugar rings, are highly sensitive to the local chemical environment. This sensitivity allows for the unambiguous determination of the sulfation pattern, including the presence of the 2-O-sulfo group on the uronic acid and the N-sulfo group on the glucosamine (B1671600) residue, which are characteristic of disaccharide III-S. mdpi.comnih.gov For instance, the anomeric proton signal of a glucosamine residue linked to a 2-O-sulfated iduronic acid (as in III-S) will have a distinct chemical shift compared to one linked to an unsulfated uronic acid. oup.com Furthermore, analysis of spin-spin coupling constants (J-couplings) provides information about the dihedral angles of the glycosidic linkage and the ring conformations. acs.orgresearchgate.net Two-dimensional experiments like HSQC correlate protons with their directly attached carbons, providing a detailed fingerprint that can differentiate between various heparin disaccharides and confirm their composition and linkage. mdpi.commdpi.com
| Residue/Proton | Reported ¹H Chemical Shift (ppm) | Reported ¹³C Chemical Shift (ppm) |
| ΔUA(2S) H1 | ~5.8-5.9 | ~100-102 |
| ΔUA(2S) H4 | ~4.4-4.5 | ~145-147 |
| GlcNS H1 | ~5.4-5.6 | ~98-100 |
| GlcNS H2 | ~3.2-3.4 | ~60-62 |
This table presents typical chemical shift ranges for key protons and carbons in Heparin Disaccharide III-S (ΔUA(2S)-GlcNS). Exact values can vary based on experimental conditions such as solvent, temperature, and pH. Data compiled from multiple sources. mdpi.comoup.comacs.orgoup.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Compositional Profiling
Mass spectrometry is an indispensable tool for analyzing heparin disaccharides due to its high sensitivity and ability to provide precise molecular weight information. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful method for distinguishing between isomeric structures. nih.govnih.gov this compound (ΔUA2S-GlcNS) is isomeric with IIS (ΔUA-GlcNS6S) and IH (ΔUA2S-GlcN6S), all possessing two sulfate (B86663) groups. oup.com
Collision-induced dissociation (CID) of the precursor ions of these isomers generates unique fragmentation patterns. core.ac.ukacs.org The differences in the positions of the sulfate groups lead to distinct product ions, particularly from glycosidic bond cleavages (B, Y, C, Z ions) and cross-ring cleavages (A and X ions). core.ac.uk For disaccharide III-S, the fragmentation pattern is characterized by specific neutral losses and product ions that allow it to be unequivocally identified and quantified even in complex mixtures. oup.comcore.ac.uk
| Isomer | Precursor Ion (m/z) | Diagnostic Product Ions (m/z) in MS/MS | Interpretation |
| III-S (ΔUA2S-GlcNS) | 247.7 [M-2H]²⁻ | 357 [M-SO₃-H]⁻, 175 [B₂]⁻ | Loss of SO₃ from GlcNS; Cleavage yields uronic acid fragment |
| II-S (ΔUA-GlcNS6S) | 247.7 [M-2H]²⁻ | 338 [Y₁]⁻, 168.6 [Y₁]²⁻ | Glycosidic cleavage retaining sulfates on GlcNS ring |
| I-H (ΔUA2S-GlcN6S) | 247.7 [M-2H]²⁻ | 218.1 [M-H-CO₂-SO₃]²⁻ | Characteristic loss from doubly sulfated structure |
This table summarizes the key distinguishing fragments observed in the tandem mass spectra of the disulfated heparin disaccharide isomers. The specific m/z values of product ions are used as diagnostic markers for each isomer. Data compiled from multiple sources. oup.comcore.ac.uk
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing highly charged and non-volatile molecules like heparin disaccharides. ESI-MS allows for the direct analysis of disaccharide mixtures from enzymatic digests with minimal sample preparation. nih.govacs.org In negative ion mode, heparin disaccharides are readily detected as multiply charged anions. ESI-MS is used for the compositional analysis of heparin, where the relative abundances of different disaccharide ions provide a quantitative profile of the parent glycosaminoglycan. nih.gov For isomeric disaccharides like III-S, while the initial MS scan shows a single peak for all isomers, subsequent MS/MS analysis on that precursor ion is used to generate the fragment ions necessary for differentiation and relative quantification. nih.govoup.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly when coupled with a time-of-flight (TOF) analyzer, is another key technique in glycomics. For heparin disaccharides, the choice of matrix is critical to prevent in-source fragmentation and desulfation. While conventional matrices can be used, specialized crystalline matrices (e.g., a mix of THAP and norharmane) or ionic liquid matrices have been shown to be more effective for analyzing these highly sulfated compounds. oup.comresearchgate.netoup.com MALDI-TOF MS can successfully detect the fully sulfated molecular ions of disaccharides like III-S. researchgate.net Furthermore, MALDI-TOF/TOF MS/MS can be employed to generate fragment ions for structural confirmation, providing information that is complementary to ESI-MS/MS and useful in the broader context of sequencing larger heparin oligosaccharides. oup.com
Circular Dichroism (CD) Spectroscopy for Conformational Insights
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral and conformational features of molecules. In the far-UV region (190-260 nm), the CD spectrum of heparin disaccharides is particularly sensitive to the conformation of the uronic acid residue. researchgate.netscispace.com The n→π* and π→π* electronic transitions of the carboxyl and N-acetyl chromophores are responsible for the observed CD signals. researchgate.net
The spectrum of disaccharide III-S is influenced by the 2-O-sulfation of the unsaturated uronic acid. Changes in the CD spectrum can indicate shifts in the conformational equilibrium of the sugar rings or alterations in the glycosidic linkage geometry. researchgate.net This technique is especially valuable for observing conformational changes that occur when the disaccharide binds to proteins or interacts with different cations, providing insights into the dynamic nature of its structure in solution. biorxiv.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations
While spectroscopic techniques provide valuable experimental data, computational methods like conformational analysis and molecular dynamics (MD) simulations offer atomistic-level insights into the dynamic behavior of this compound in solution. nih.govnih.gov
MD simulations model the motions of atoms over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. For carbohydrates, force fields like GLYCAM and CHARMM are commonly used. nih.govosti.gov These simulations reveal that heparin disaccharides are not static structures but exist as an ensemble of conformations. nih.govmdpi.com Key areas of flexibility include the glycosidic linkage, described by the phi (φ) and psi (ψ) dihedral angles, and the puckering of the sugar rings. nih.govmdpi.com
Three-Dimensional Structure and Flexibility of 3-O-Sulfated Glucosamine Units
The 3-O-sulfated glucosamine unit within this compound is a crucial determinant of its biological activity, particularly its interaction with proteins like antithrombin. glycoforum.gr.jp The glucosamine residue in heparin generally adopts a rigid 4C1 chair conformation. physiology.orgmdpi.com However, the sulfation at the 3-O position introduces specific structural constraints.
The flexibility of the 3-O-sulfated glucosamine unit is also influenced by its surrounding chemical environment, including the nature of the adjacent uronic acid residue and the presence of other sulfate groups. physiology.org While the glucosamine ring itself is relatively rigid, the orientation of the sulfamate (B1201201) and 3-O-sulfate groups can exhibit some degree of flexibility, which is essential for accommodating the binding pockets of various proteins.
Influence of Sulfation Patterns on Disaccharide Conformation
The sulfation pattern is a primary determinant of the conformational landscape of heparin disaccharides. nih.gov The presence and position of sulfate groups significantly impact the electrostatic potential and the conformational equilibrium of the pyranose rings and the glycosidic linkage.
The iduronic acid (IdoA) residue, in particular, is known for its conformational flexibility, existing in equilibrium between the 1C4 chair, 2S0 skew-boat, and 4C1 chair conformations. mdpi.comnih.gov The sulfation pattern of the adjacent glucosamine, including the 3-O-sulfation in disaccharide III-S, influences this equilibrium. mdpi.com For instance, the interaction with antithrombin requires the IdoA residue to adopt a specific 2S0 skew-boat conformation, a transition that is allosterically favored by the binding of the 3-O-sulfated glucosamine. mdpi.compnas.orgfrontiersin.org
Different sulfation patterns lead to distinct global and local conformational effects. NMR chemical shift analysis, Nuclear Overhauser Effects (NOEs), and spin-spin coupling constants have been employed to probe how various sulfation patterns affect the polysaccharide backbone geometry. acs.org For example, the removal or addition of a sulfate group at a specific position can induce significant changes in the chemical shifts of neighboring protons and carbons, reflecting alterations in the local electronic environment and conformation. acs.org
X-ray crystallography of heparin-derived disaccharides complexed with proteins has provided invaluable atomic-level insights into how sulfation patterns dictate molecular recognition. rcsb.org These structures reveal specific hydrogen bonding and electrostatic interactions between the sulfate and carboxylate groups of the disaccharide and the amino acid residues of the protein, underscoring the critical role of the sulfation pattern in defining the binding specificity and affinity.
Table 1: Conformational Features of Heparin Disaccharides
| Feature | Description | Key Influencing Factors | Analytical Techniques |
| Glucosamine Conformation | Predominantly a rigid 4C1 chair conformation. | Intramolecular hydrogen bonding (e.g., between NH of the sulfamate and the 3-O-sulfate). nih.gov | NMR Spectroscopy, Molecular Dynamics Simulations. nih.govnih.gov |
| Iduronic Acid Conformation | Exists in equilibrium between 1C4 chair, 2S0 skew-boat, and 4C1 chair forms. mdpi.comnih.gov | Sulfation pattern of the adjacent glucosamine residue, protein binding. mdpi.com | NMR Spectroscopy, X-ray Crystallography. acs.orgrcsb.org |
| Glycosidic Linkage | The φ and ψ torsion angles determine the relative orientation of the monosaccharide units. | Sulfation pattern, electrostatic interactions, and steric hindrance. | NMR Spectroscopy (NOE data), Molecular Modeling. oup.comnih.gov |
Enzymatic Depolymerization and Degradation Mechanisms Involving Heparin Disaccharide Iii S
Heparinase Enzyme Specificities and Their Interaction with 3-O-Sulfated Sites
The action of heparinases is intricately linked to the specific arrangement of sulfate (B86663) groups on the heparin and heparan sulfate chains. The three primary heparinases—I, II, and III—each have characteristic cleavage preferences, which are challenged by the presence of 3-O-sulfation.
Specificity of Heparinase I, II, and III Towards Sulfated Disaccharide Sequences
Heparinases are polysaccharide lyases that catalyze the cleavage of glycosidic bonds in heparin and heparan sulfate via a β-elimination mechanism. nih.govwalshmedicalmedia.com This reaction creates a distinctive unsaturated uronic acid at the non-reducing end of one of the resulting fragments. nih.govbiologists.com The specificities of these enzymes are as follows:
Heparinase I (EC 4.2.2.7) shows a preference for highly sulfated regions of heparin. walshmedicalmedia.com It primarily cleaves the glycosidic linkage between N-sulfated glucosamine (B1671600) and a 2-O-sulfated iduronic acid. walshmedicalmedia.com
Heparinase II (EC 4.2.2.8) has a broader substrate specificity, capable of degrading both heparin and heparan sulfate at sites of high and low sulfation. walshmedicalmedia.comnih.gov
Heparinase III (heparitinase, EC 4.2.2.8) is most active on the less sulfated heparan sulfate, targeting linkages between hexosamine and glucuronic acid residues. sigmaaldrich.com
A summary of the primary cleavage sites for these heparinases is provided in the table below.
| Enzyme | Primary Substrate(s) | Common Cleavage Site Specificity |
| Heparinase I | Heparin, Heparan Sulfate (3:1 relative activity) | Cleaves linkages between hexosamines and O-sulfated iduronic acids. sigmaaldrich.com |
| Heparinase II | Heparin, Heparan Sulfate | Exhibits broad specificity, acting on both highly and sparsely sulfated regions. walshmedicalmedia.com |
| Heparinase III | Heparan Sulfate | Cleaves linkages between hexosamine and glucuronic acid residues. sigmaaldrich.com |
Resistance of 3-O-Sulfated Sequences to Heparinase Cleavage
A key characteristic of the 3-O-sulfated glucosamine residue is its ability to confer resistance to cleavage by heparinases. pnas.org This resistance is particularly noted for heparinase II, which shows specific inhibition of cleavage at the non-reducing bond of 3-O-sulfated units. nih.gov While it was once thought that this resistance was a general feature for all heparinases, it is now understood to be more nuanced. For instance, the resistance of the antithrombin-binding site to heparinase I is not solely due to the 3-O-sulfation but also the presence of a glucuronic acid residue. researchgate.net The enzymatic resistance of these 3-O-sulfated regions often results in the persistence of tetrasaccharides and larger oligosaccharides after exhaustive digestion with a mixture of heparinases I, II, and III. pnas.orgnih.gov However, protocols using higher concentrations of heparinases can achieve complete depolymerization. nih.govuu.nl
Novel Heparinases and Their Substrate Specificities
The challenge of analyzing 3-O-sulfated sequences has spurred the search for new heparin-degrading enzymes with unique capabilities. Research has led to the discovery of novel heparinases, for example from uncultured soil bacteria, that can cleave linkages involving 3-O-sulfated glucosamine. Additionally, a new class of glycosaminoglycan lyases from the PL35 family has been identified with an exceptionally broad substrate spectrum, capable of degrading hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate. nih.govelifesciences.org These discoveries are expanding the toolkit for detailed heparin and heparan sulfate structural analysis.
Mechanistic Studies of Glycosaminoglycan Lyases
A deeper understanding of how these enzymes function at a molecular level is crucial for their effective use and for engineering new enzymatic tools.
Elucidation of Enzyme Active Sites and Catalytic Residues
The catalytic activity of heparinases is dependent on specific amino acid residues within their active sites. Through techniques like site-directed mutagenesis and X-ray crystallography, key catalytic residues have been identified.
In Heparinase I , Cys135, His203, and Lys199 have been pinpointed as critical for its enzymatic activity. mit.edu
For Heparinase II , His202 and Tyr257 are key catalytic residues. nih.govresearchgate.net
In Heparinase III from Bacteroides thetaiotaomicron, Tyr301 has been identified as the main catalytic residue. oup.com
These residues work in concert to facilitate the cleavage of the glycosidic bond.
Understanding Beta-Elimination Mechanisms in Polysaccharide Depolymerization
The degradation of heparin and heparan sulfate by heparinases occurs through a β-elimination reaction. biologists.comacs.org This process involves the abstraction of a proton from the C5 position of the uronic acid by a general base catalyst in the enzyme's active site. walshmedicalmedia.com Simultaneously, a general acid catalyst protonates the glycosidic oxygen, leading to the cleavage of the bond and the formation of a characteristic C4-C5 double bond in the resulting unsaturated uronic acid. walshmedicalmedia.com The precise positioning of the substrate in the active site is critical for this reaction to occur. The presence of a 3-O-sulfate group can sterically hinder this alignment, thus impeding the β-elimination process and resulting in the observed resistance to cleavage.
Lysosomal Degradation Pathways of Heparan Sulfate Oligosaccharides
The catabolism of heparan sulfate (HS) is a highly ordered and sequential process that occurs primarily within the cellular lysosomes. portlandpress.com This intricate pathway is essential for the turnover of heparan sulfate proteoglycans and involves the concerted action of at least nine lysosomal enzymes, including a series of exoenzymes—sulfatases and glycosidases—that systematically dismantle the polysaccharide chain. portlandpress.comtandfonline.com A defect in any of these enzymes disrupts the degradation cascade, leading to the lysosomal accumulation of partially degraded HS fragments and resulting in a group of metabolic disorders known as mucopolysaccharidoses (MPS). mdpi.comcore.ac.ukpnas.org
The degradation process begins after heparan sulfate proteoglycans are internalized by the cell and delivered to lysosomes. Within the acidic environment of the lysosome, the process is initiated by endoglycosidases, such as heparanase, which cleave the long HS chains into smaller oligosaccharide fragments. glycoforum.gr.jpnih.gov These fragments then become the substrates for a battery of exoenzymes that act sequentially from the non-reducing end of the oligosaccharide. oup.comglycoforum.gr.jpacs.org The sequence of enzymatic action is strictly ordered, as the product of one enzyme's action becomes the necessary substrate for the next enzyme in the pathway. acs.org
The degradation of the non-reducing end terminal sugar is a multi-step process. Generally, any sulfate groups must be removed by specific sulfatases before the corresponding glycosidic bond can be cleaved by a glycosidase. glycoforum.gr.jp For example, an α-L-iduronate-2-sulfate (IdoA2S) residue at the non-reducing end must first be desulfated by iduronate-2-sulfatase (IDS) before the terminal iduronic acid can be removed by α-L-iduronidase (IDUA). core.ac.uknih.gov
The degradation of glucosamine residues is particularly complex due to their varied sulfation patterns. The catabolism of a terminal N-sulfoglucosamine (GlcNS) that is also sulfated at other positions, such as in structures related to Heparin Disaccharide III-S, requires multiple sulfatases. The enzyme Arylsulfatase G (ARSG) has been identified as the critical glucosamine-3-O-sulfatase responsible for hydrolyzing the 3-O-sulfate group from a terminal N-sulfoglucosamine-3-O-sulfate (GlcNS3S) residue. portlandpress.compnas.org This action is a prerequisite for further degradation. For a residue containing sulfate groups at the 3-O, 6-O, and N-positions (GlcNS3S6S), a coordinated sequence of sulfatase activities is necessary. Research indicates that after the action of ARSG, glucosamine-6-sulfatase (GNS) removes the 6-O-sulfate group, followed by N-sulfoglucosamine sulfohydrolase (SGSH, also known as sulfamidase), which cleaves the N-sulfate (sulfamate) bond. portlandpress.com
Once all sulfate groups are removed from the terminal glucosamine, it exists as either N-acetylglucosamine (GlcNAc) or, following the action of SGSH, an N-unsubstituted glucosamine (GlcN). If the residue is GlcNAc, α-N-acetylglucosaminidase (NAGLU) cleaves the terminal sugar. core.ac.uknih.gov If the residue is GlcN, it must first be acetylated by heparan-α-glucosaminide N-acetyltransferase (HGSNAT), a unique lysosomal enzyme that uses acetyl-CoA as a donor, to form a GlcNAc residue. core.ac.uknih.gov This newly formed terminal GlcNAc can then be removed by NAGLU, allowing the degradation process to proceed to the next sugar in the chain.
Table 1: Key Lysosomal Enzymes in Heparan Sulfate Degradation
| Enzyme | Abbreviation | EC Number | Action/Substrate Specificity |
| Iduronate-2-sulfatase | IDS | 3.1.6.13 | Hydrolyzes the 2-O-sulfate group from terminal non-reducing L-iduronate-2-sulfate residues. core.ac.uk |
| α-L-Iduronidase | IDUA | 3.2.1.76 | Cleaves the glycosidic bond of terminal non-reducing, non-sulfated α-L-iduronate residues. core.ac.uknih.gov |
| Arylsulfatase G | ARSG | 3.1.6.- | Hydrolyzes the 3-O-sulfate group from terminal non-reducing N-sulfoglucosamine-3-O-sulfate residues. portlandpress.compnas.org |
| Glucosamine-6-sulfatase | GNS | 3.1.6.14 | Hydrolyzes the 6-O-sulfate group from terminal non-reducing N-sulfoglucosamine-6-sulfate or N-acetylglucosamine-6-sulfate. portlandpress.com |
| N-Sulfoglucosamine Sulfohydrolase (Sulfamidase) | SGSH | 3.10.1.1 | Hydrolyzes the N-sulfate (sulfamate) bond from terminal non-reducing N-sulfoglucosamine residues. portlandpress.com |
| Heparan-α-glucosaminide N-acetyltransferase | HGSNAT | 2.3.1.78 | Acetylates the free amino group of terminal non-reducing glucosamine residues to form N-acetylglucosamine. core.ac.uknih.gov |
| α-N-Acetylglucosaminidase | NAGLU | 3.2.1.50 | Cleaves the glycosidic bond of terminal non-reducing α-N-acetylglucosamine residues. nih.gov |
| β-Glucuronidase | GUSB | 3.2.1.31 | Cleaves the glycosidic bond of terminal non-reducing β-D-glucuronate residues. nih.gov |
| Glucuronate-2-sulfatase | GDS (ARSK) | 3.1.6.- | Hydrolyzes the 2-O-sulfate group from terminal glucuronate-2-sulfate residues. portlandpress.com |
Molecular Interactions and Recognition Mediated by Heparin Disaccharide Iii S
Principles of Heparan Sulfate-Protein Interactions
The interaction between heparan sulfate (B86663) chains and proteins, known as the HS interactome, is a complex interplay of forces and structural recognition that dictates the localization and activity of hundreds of proteins. nih.govnih.gov These interactions are central to processes like morphogenesis, blood coagulation, inflammation, and lipid metabolism. nih.gov The ability of HS to bind and modulate such a wide variety of proteins underscores its biological significance. nih.gov
The binding of proteins to heparan sulfate is initially driven and dominated by electrostatic interactions. nih.govportlandpress.com The high negative charge density of HS, resulting from its numerous sulfate and carboxylate groups, creates strong attractive forces with positively charged patches on protein surfaces, which are typically rich in lysine (B10760008) and arginine residues. nih.govnih.gov This electrostatic attraction facilitates a rapid association between the protein and the HS chain. nih.gov The release of counter-ions from both the protein and the polysaccharide upon binding is an entropically favorable process known as the polyelectrolyte effect, which significantly contributes to the free energy of the interaction. portlandpress.com
However, binding is not merely a non-specific electrostatic event. Non-electrostatic forces, including hydrogen bonding and van der Waals interactions, are critical for conferring specificity and high affinity. nih.govnih.gov Hydrogen bonds can form between the polar groups on the HS chain and residues such as asparagine and glutamine on the protein. portlandpress.com Computational studies suggest that these non-ionic interactions, by compensating for the energetic cost of desolvating charged groups, are essential for achieving high-affinity, specific binding. plos.org Isothermal titration calorimetry of the interaction between Fibroblast Growth Factor 2 (FGF2) and heparin showed a substantial (70%) contribution to the binding free energy from hydrogen bonding and hydrophobic interactions. portlandpress.com
Table 1: Contributions to Heparan Sulfate-Protein Binding Affinity
| Interaction Type | Description | Key Molecular Groups Involved |
|---|---|---|
| Electrostatic Interactions | Long-range attractive forces between oppositely charged molecules. Dominates the initial association and kinetics of binding. nih.govportlandpress.com | HS: Sulfate (SO₃⁻) and Carboxylate (COO⁻) groups. Protein: Positively charged side chains of Lysine and Arginine. nih.gov |
| Polyelectrolyte Effect | Entropically favorable release of counter-ions (e.g., Na⁺) upon complex formation, strengthening the interaction. portlandpress.com | Counter-ions associated with both the HS chain and the protein surface. |
| Hydrogen Bonding | Short-range, directional interactions that contribute to binding specificity and affinity. nih.gov | HS: Hydroxyl, carboxylate, sulfate, and N-sulfo groups. Protein: Side chains of Asparagine, Glutamine; backbone amides. portlandpress.com |
| Van der Waals Forces | Weak, short-range attractions resulting from temporary charge fluctuations, important for close-range structural complementarity. nih.gov | All atoms at the binding interface. |
The specificity of HS-protein interactions arises from the precise arrangement of sulfate groups and the underlying saccharide sequence. nih.gov HS chains are not uniformly sulfated but possess distinct domains: highly sulfated 'S-domains' are interspersed with largely unsulfated 'NA-domains' (where glucosamine (B1671600) is N-acetylated). portlandpress.com Proteins preferentially bind to the sulfated S- and NAS-domains. portlandpress.com The spatial pattern of negative charges created by the sulfate clusters can be complementary to the arrangement of positive charges in a protein's binding site. nih.gov Heparin, a highly sulfated form of HS, often adopts a helical structure that positions clusters of sulfate groups at regular intervals, creating a bilateral polymer capable of binding proteins. jci.org
The identity and sequence of the monosaccharide units are as important as the sulfation pattern. Many proteins exhibit selectivity between HS and other similarly sulfated GAGs like chondroitin (B13769445) sulfate, highlighting the importance of the specific carbohydrate backbone. nih.gov Furthermore, the binding and activity of many proteins depend on a minimal sequence of specific saccharide units within the HS chain. oup.com For example, the interaction of antithrombin with heparin requires a specific pentasaccharide sequence. pnas.org This demonstrates that protein recognition is not just a matter of charge density but depends on a defined three-dimensional structure created by both the sugar backbone and its sulfation pattern.
Specificity of Heparin Disaccharide III-S in Protein Binding
This compound, chemically defined as ΔUA(2S)-GlcNS (2-O-sulfo-α-L-iduronic acid linked to N-sulfoglucosamine), is a key component of larger oligosaccharide sequences recognized by various proteins. researchgate.netnih.gov Its specific structure, featuring sulfation at the 2-O position of the iduronic acid and the N-position of the glucosamine, contributes to the formation of high-affinity binding sites.
The binding of many proteins to HS is critically dependent on rare modifications, such as 3-O-sulfation of the glucosamine residue. pnas.org This modification, in concert with other sulfations, creates highly specific recognition motifs. A prototypic example is the pentasaccharide sequence GlcNAc6S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6S, which is the high-affinity ligand for antithrombin-III (AT-III). pnas.org The removal of the 3-O-sulfate group from the central glucosamine residue results in a 100,000-fold reduction in binding affinity. pnas.org
Recent studies using glycan microarrays with a diverse collection of synthetic HS oligosaccharides have shed light on the ligand requirements for a range of HS-binding proteins. pnas.orgnih.gov These studies revealed that many proteins require an IdoA2S-GlcNS3S6S sequon for binding. pnas.orgnih.gov While this core trisaccharide is essential, the proteins show variable dependence on the surrounding saccharides and their sulfation patterns (e.g., 2-O and 6-O sulfation). pnas.org For instance, microarray analysis of the SARS-CoV-2 spike protein identified hexasaccharides and octasaccharides composed of IdoA2S-GlcNS6S repeating units as optimal ligands, demonstrating a clear preference for specific, highly sulfated sequences. biorxiv.org The chemokine RANTES has also been crystallized in complex with heparin-derived disaccharides, including III-S, confirming the essential role of specific chemokine motifs (like the BBXB motif) in recognizing the GAG structure. rcsb.org
Table 2: Examples of Protein Recognition of Specific Heparin/HS Sequences
| Protein | Recognized Sequon/Motif | Key Interacting Protein Residues | Significance |
|---|---|---|---|
| Antithrombin-III (AT-III) | -GlcNS3S6S-IdoA2S- within a specific pentasaccharide. pnas.orgbiorxiv.org | Lys114, Lys125, Arg129. nih.gov | The 3-O-sulfate is critical for high-affinity binding and anticoagulant activity. pnas.org |
| Fibroblast Growth Factor 1 (FGF-1) | Sequences containing IdoA2S. pnas.org | Lys112, Lys113, Gln117, Arg121, Lys127. | Binding induces FGF dimerization and receptor activation. |
| RANTES (CCL5) | Recognizes disaccharides including III-S. rcsb.org | Residues in the BBXB motif (e.g., Lys45). rcsb.org | Interaction is required for chemokine-mediated cell recruitment. rcsb.org |
| SARS-CoV-2 Spike Protein | Hexa/octasaccharides of (IdoA2S-GlcNS6S)n. biorxiv.org | RBD and a site near the S1/S2 cleavage site. biorxiv.org | HS acts as an attachment co-receptor for viral entry. |
A general theme in HS-protein interactions is the induction of conformational changes in the protein upon binding. portlandpress.com These changes can be crucial for the protein's biological function. The binding of the specific pentasaccharide to antithrombin, for example, induces a conformational change that expels the protease reactive loop, converting antithrombin from a relatively poor inhibitor into a highly efficient one. portlandpress.comnih.gov
Conversely, the heparin oligosaccharide itself can undergo conformational changes upon binding. Structural studies of FGF-heparin complexes have shown that the oligosaccharide backbone can form a "kink" to optimize contacts with the protein surface. pnas.org This induced fit, involving changes in glycosidic torsion angles and iduronate ring conformation, demonstrates a dynamic and mutual adaptation between the ligand and the protein. pnas.org
Mechanistic Studies of Receptor-Ligand Complex Formation
The formation of a receptor-ligand complex involving HS is a multi-step process. The initial encounter is governed by long-range electrostatic steering, where the highly negative HS chain and the positive patches on the protein attract each other, increasing the rate of association. portlandpress.commdpi.com This leads to the formation of an initial, relatively non-specific "encounter complex." portlandpress.com
Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR) have been instrumental in elucidating these mechanisms. biorxiv.orgrcsb.orgnih.gov Crystallography provides static snapshots of the final complex, revealing the precise atomic contacts, as seen in the RANTES-disaccharide structure. rcsb.org NMR studies can provide information on the conformation of the GAG ligand when bound to the protein and identify key residues involved in the interaction. nih.gov SPR allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinities, providing insight into the strength and stability of the complex. biorxiv.org
Probing Binding Sites and Affinities Using Synthetic Oligosaccharides
The structural heterogeneity of heparin and heparan sulfate isolated from natural sources complicates the detailed study of structure-activity relationships. To overcome this, chemical and chemoenzymatic synthesis of defined oligosaccharides has become an indispensable tool for dissecting the specific contributions of individual saccharide units and sulfation patterns to protein binding. pnas.org
Recent advances have enabled the creation of libraries of synthetic HS oligosaccharides with varied sulfation patterns, including those containing the rare 3-O-sulfation found in this compound. biorxiv.org These libraries can be printed onto microarrays and screened against a multitude of proteins to identify specific binding partners and define their precise ligand requirements. biorxiv.org For instance, a modular synthetic approach was used to create a collection of 27 hexasaccharides with and without the 3-O-sulfate (3-OS) group. Microarray analysis of these compounds revealed that many HS-binding proteins require an IdoA(2S)-GlcNS(3S,6S) sequon for binding. biorxiv.org
One of the most well-characterized interactions involving a 3-O-sulfated motif is the binding of heparin to antithrombin III (ATIII), a key event in the regulation of blood coagulation. pnas.orgnih.gov The high-affinity binding site for ATIII within heparin is a specific pentasaccharide sequence containing a central 3-O-sulfated glucosamine. pnas.org Synthetic analogues of this pentasaccharide have been crucial in confirming the essential role of the 3-O-sulfate group; its removal leads to a drastic reduction in binding affinity. biorxiv.org Synthetic oligosaccharides have also been used to explore the binding requirements of other proteins. For example, studies with fibroblast growth factor-2 (FGF-2) have shown that both oligosaccharide length and specific sulfation patterns, including N- and 2-O-sulfation, significantly influence binding affinity. plos.org While the 3-O-sulfate group is not the primary determinant for all protein interactions, its presence within a specific sequence context can confer high affinity and specificity. For example, the anti-HS antibody HS4C3 strongly recognizes oligosaccharides containing a 3-O-sulfated glucosamine residue, and this binding competes with that of antithrombin. nih.gov
The affinity of these interactions can be quantified using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods provide valuable data, such as the dissociation constant (Kd), which indicates the strength of the interaction.
| Synthetic Oligosaccharide | Target Protein | Binding Affinity (Kd) / Inhibition | Method | Reference |
| Synthetic Pentasaccharide (ATIII-binding sequence with 3-O-sulfate) | Antithrombin III | High Affinity | Affinity Chromatography | pnas.org |
| Synthetic Hexasaccharides with IdoA(2S)-GlcNS(3S,6S) core | Antithrombin III | Strong Binding | Glycan Microarray | biorxiv.org |
| Synthetic 2SNS 12-mer | FGF-2 | IC50 > 90% inhibition at 10 µg/ml | ELISA-based competition assay | plos.org |
| Synthetic 2SNS 12-mer | VEGF165 | IC50 > 90% inhibition at 10 µg/ml | ELISA-based competition assay | plos.org |
| Synthetic Heptasaccharide (with IdoUA, 6-O- & 2-O-sulfo groups) | FGF-2 | 202 ± 14 nM | Affinity Coelectrophoresis | nih.gov |
| Disaccharide 90 (GlcNNS3S-IdoA2S) | FGF-1 | 4.1 µM | Isothermal Titration Calorimetry | nycu.edu.tw |
| Disaccharide 91 (GlcNNS6S-IdoA2S) | FGF-1 | 21.2 µM | Isothermal Titration Calorimetry | nycu.edu.tw |
This table presents a selection of research findings on the binding of synthetic oligosaccharides containing motifs related to this compound.
Structural Biology of Heparan Sulfate-Protein Complexes (e.g., X-ray Crystallography, Cryo-EM)
High-resolution structural techniques, primarily X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM), provide atomic-level insights into how heparin disaccharides, including the III-S isomer, are recognized by proteins. These methods reveal the precise network of interactions—including hydrogen bonds, ionic contacts, and van der Waals forces—that govern binding specificity and affinity.
A key example is the crystal structure of the chemokine RANTES (also known as CCL5) in complex with a heparin-derived disaccharide III-S (PDB ID: 1U4M). ebi.ac.uk This structure, determined at a resolution of 2.00 Å, confirmed that the disaccharide binds to the highly basic BBXB motif (residues 44-47) of the protein. ebi.ac.uk The sulfate groups of the disaccharide form critical salt bridges with the lysine and arginine residues within this motif, anchoring the ligand to the protein surface.
Similarly, the crystal structure of camel peptidoglycan recognition protein-S (CPGRP-S) bound to a heparin disaccharide was determined at 2.8 Å resolution. ebi.ac.uk This study revealed that the disaccharide is anchored tightly within a binding pocket through numerous ionic and hydrogen-bonded interactions involving residues Arg-31, Lys-90, Thr-97, Asn-99, Asn-140, Gln-150, and Arg-170. ebi.ac.uk Binding studies using surface plasmon resonance complemented the structural data, yielding a dissociation constant (Kd) of 3.3 x 10-7 M for this interaction. ebi.ac.uk
While X-ray crystallography has been the traditional method for such studies, Cryo-EM is emerging as a powerful tool for analyzing the structures of large, flexible, or heterogeneous protein-glycan complexes that are often difficult to crystallize. elifesciences.orgviperdb.org For example, Cryo-EM has been used to determine the structure of the Eastern Equine Encephalitis Virus (EEEV) in complex with heparin analogues at 5.8 Å resolution, identifying the binding sites on the viral envelope glycoproteins. nih.gov Although specific high-resolution Cryo-EM structures featuring solely the this compound are less common, the technique holds immense promise for visualizing the dynamic interactions of larger, more complex heparan sulfate chains containing this motif with their protein partners in a near-native state.
| Protein | Ligand | Method | Resolution (Å) | PDB ID | Key Interacting Residues | Reference |
| Human RANTES (CCL5) | This compound | X-ray Diffraction | 2.00 | 1U4M | BBXB motif (residues 44-47) | ebi.ac.uk |
| Camel Peptidoglycan Recognition Protein-S (CPGRP-S) | Heparin Disaccharide | X-ray Diffraction | 2.8 | 3OGX | Arg-31, Lys-90, Thr-97, Asn-99, Asn-140, Gln-150, Arg-170 | ebi.ac.uk |
| CXCL12 (SDF-1α) | Heparin Disaccharide I-S | X-ray Diffraction | 2.07 | 2NWG | His-25, Lys-27, Arg-41, Ala-20, Arg-21, Asn-30, Lys-64 | rcsb.org |
| Heparinase II | Heparin Disaccharide I-S | X-ray Diffraction | 2.30 | 2FUT | N/A | rcsb.org |
| Fibronectin (repeats 12-14) | Heparin | X-ray Diffraction | 1.80 | 1FNH | Positively charged residues in FN13 | embopress.org |
| Amyloid Precursor-like Protein 1 (APLP1) | Heparin Hexasaccharide | X-ray Diffraction | 2.50 | 3QDE | Basic residues from both protomers of the E2 dimer | pnas.org |
This table summarizes structural data for selected protein-heparin/HS complexes, highlighting the methodologies used and the key residues involved in recognition.
Analytical Methodologies for Heparin Disaccharide Iii S Profiling in Research
Chromatographic Separations for Disaccharide Analysis
Chromatographic techniques are fundamental in the analysis of heparin disaccharides, enabling their separation and quantification from complex mixtures.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of heparin disaccharides. These methods offer high resolution and sensitivity.
Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating heparin disaccharides. scispace.com While underivatized carbohydrates are not well-retained on reversed-phase columns, labeling them with a hydrophobic fluorophore enhances their chromatographic properties and detection sensitivity. scispace.com For instance, eight 2-aminoacridone (B130535) (AMAC)-labeled heparin/heparan sulfate (B86663) (HS) disaccharides have been successfully resolved using a C18 RP-HPLC column. scispace.com This method is sensitive enough to analyze as little as 10 ng of cell-derived or tissue-derived heparin/HS. scispace.com Another approach involves labeling with a BODIPY fluorophore, followed by separation using RP-HPLC. scispace.com
Reversed-phase ion-pair (RPIP)-HPLC is another popular method for analyzing heparin and HS disaccharides. scispace.com This technique utilizes lipophilic ion-pairing reagents as mobile phase modifiers to improve the retention and resolution of charged species on hydrophobic stationary phases. scispace.com RPIP-HPLC, often coupled with fluorescence detection, has been effectively used to determine the composition of fluorescently labeled disaccharides derived from heparin and HS. scispace.com
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including increased resolution, speed, and sensitivity. A rapid, robust, and simple method for heparin oligosaccharide analysis relies on RPIP-UPLC coupled with electrospray ionization-quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS). scispace.com This method uses an optimized buffer system containing pentylamine (PTA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to resolve heparin oligosaccharides and enhance the mass spectrometry response. scispace.com Another RPIP-UPLC-MS method has been developed for the compositional profiling and quantification of heparin/HS, employing tributylamine (B1682462) (TrBA) as the ion-pairing reagent. scispace.com This highly sensitive and fast method has been successfully applied to the disaccharide compositional analysis of porcine and bovine heparin and bovine heparan sulfate. scispace.com
Table 1: Comparison of HPLC and UPLC for Heparin Disaccharide Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | High |
| Common Modes | Reversed-Phase (RP), Reversed-Phase Ion-Pair (RPIP), Strong Anion Exchange (SAX) | Reversed-Phase Ion-Pair (RPIP) |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of polar compounds like heparin disaccharides. HILIC separates analytes based on their polarity and is particularly well-suited for the analysis of glycans. An online HILIC-Fourier transform mass spectrometry (FTMS) method has been applied to analyze oligosaccharide fragments of low molecular weight heparins (LMWHs) generated by heparin lyase II digestion. acs.org This bottom-up approach allows for the quantification of over 40 oligosaccharide fragments, providing detailed structural information. acs.org
A HILIC method coupled with quadrupole time-of-flight mass spectrometry (HILIC/QTOFMS) has been developed for the analysis of heparin disaccharides. This method demonstrates good resolution and excellent MS compatibility. researchgate.net The separation of N-acetylated disaccharides, in particular, showed good resolution. researchgate.net HILIC-MS has been shown to be an effective method for the analysis of enzyme-derived HS and CS/DS disaccharides, offering the advantage of not requiring derivatization or ion-pairing reagents. nih.gov
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume. umass.edu While SEC is more commonly used for determining the molecular weight distribution of larger heparin polymers, it can also be applied to the analysis of heparin disaccharides. umass.edumdpi.com The elution of heparin oligosaccharides in SEC is influenced by both their molecular size and charge repulsion from the stationary phase matrix. nih.gov
For disaccharides, separation is often better achieved at low ionic strength of the mobile phase, which allows for separation based on charge. nih.gov This is compatible with online coupling to mass spectrometry. nih.gov In some protocols, SEC is used as a purification step to separate digested GAG disaccharides from other reagents before further analysis. researchgate.net For instance, an Agilent 1200 Series SE-HPLC system with a Superdex™ 75 column has been used for this purpose, with elution monitored by UV absorbance at 232 nm. researchgate.net
Capillary Electrophoresis (CE) for Heparin Disaccharide III-S Separation and Quantification
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be extremely powerful for the analysis of glycosaminoglycan (GAG)-derived disaccharides, including this compound. nih.gov Its advantages include high separation efficiency, short analysis times, and the requirement for only small amounts of sample and buffer. scispace.com
The separation of heparin disaccharides by CE is highly dependent on the electrophoretic conditions and the composition of the buffer system. Reversed-polarity CE is often employed for the analysis of negatively charged heparin disaccharides. scispace.com
A common buffer system for reversed-polarity CE of heparin disaccharides is a phosphate (B84403) buffer at a low pH, typically around 3.5. scispace.comnih.gov For example, a 50 mM phosphate buffer at pH 3.5 has been used with a separation voltage of 30 kV. nih.gov Another study utilized a 20 mM phosphoric acid-sodium phosphate buffer at pH 3.48, which was shown to completely resolve disaccharide mixtures. researchgate.net High molarity phosphate buffers, such as 600 mM phosphate at pH 3.5, have also been used to separate impurities like oversulfated chondroitin (B13769445) sulfate (OSCS) from intact heparin. researchgate.net
The optimization of CE-MS analysis for heparin disaccharides has involved investigating parameters such as capillary length and applied pressure. nih.gov An optimal capillary length of 50 cm and a pressure of 3 psi applied after 19 minutes were identified in one study. nih.gov The background electrolyte used was 10 mM ammonium (B1175870) acetate (B1210297) in 80% aqueous methanol. nih.gov
Table 2: Optimized CE Conditions for Heparin Disaccharide Analysis
| Parameter | Optimized Value/Condition | Reference |
| Polarity | Reversed | scispace.comnih.gov |
| Buffer | 50 mM Phosphate, pH 3.5 | nih.gov |
| 20 mM Phosphoric acid-sodium phosphate, pH 3.48 | researchgate.net | |
| 10 mM Ammonium acetate in 80% aqueous methanol | nih.gov | |
| Separation Voltage | 30 kV | nih.gov |
| Capillary Length | 50 cm | nih.gov |
| Applied Pressure | 3 psi (applied at 19 min) | nih.gov |
To enhance the sensitivity of detection in CE, especially when dealing with low concentrations of disaccharides found in biological samples, derivatization with fluorescent tags is a common strategy. scispace.com Laser-induced fluorescence (LIF) detection coupled with CE can increase sensitivity by approximately 100-fold compared to traditional UV detection at 232 nm. nih.gov
Reductive amination is a frequently used method for derivatizing unsaturated disaccharides. nih.gov This process involves the reaction of the reducing end of the disaccharide with an amine group on a fluorophore, followed by stabilization with a reducing agent like sodium cyanoborohydride. acs.orgnih.gov
Several fluorescent labels have been utilized for this purpose:
2-Aminoacridone (AMAC): AMAC is a widely used neutral fluorophore for labeling GAG disaccharides. nih.govrpi.edu It has an excitation wavelength of 428 nm and an emission wavelength of 525 nm. nih.gov The derivatization process typically involves using a 50- to 100-fold excess of AMAC to ensure a high yield. nih.gov
2,3-Naphthalenediamine (NAIM): Heparin disaccharides can be derivatized with NAIM through an iodine-promoted condensation reaction. mdpi.com The resulting NAIM derivatives can be analyzed by CE with UV detection at 254 nm. mdpi.com
BODIPY Hydrazide: Heparin/HS disaccharide standards derivatized with BODIPY hydrazide have been successfully separated by strong anion-exchange HPLC. scispace.com
The derivatization not only enhances detection sensitivity but can also improve the resolution of the separation. rpi.edu
Table 3: Common Fluorescent Tags for Heparin Disaccharide Derivatization
| Fluorescent Tag | Derivatization Method | Detection Method | Reference |
| 2-Aminoacridone (AMAC) | Reductive Amination | CE-LIF | nih.govrpi.edu |
| 2,3-Naphthalenediamine (NAIM) | Iodine-promoted Condensation | CE-UV (254 nm) | mdpi.com |
| BODIPY Hydrazide | Schiff Base Formation | SAX-HPLC-Fluorescence | scispace.com |
Hyphenated Techniques for Comprehensive Disaccharide Analysis
The structural complexity and heterogeneity of heparin and heparan sulfate (HS) necessitate powerful analytical techniques for their detailed characterization. springernature.com Disaccharide analysis, a cornerstone of heparin/HS structural elucidation, involves the enzymatic or chemical depolymerization of the polysaccharide into its constituent disaccharides, followed by their separation and quantification. nih.govnih.gov Hyphenated techniques, which couple a separation method with a detection method, have become indispensable for the comprehensive profiling of heparin disaccharides, including this compound. scispace.com These methods offer high resolution, sensitivity, and the ability to provide detailed structural information. acs.org
LC-MS/MS and CE-MS for Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS has emerged as a powerful tool for the analysis of heparin and HS-derived disaccharides. acs.org This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov Ion-pairing reversed-phase high-performance liquid chromatography (IPRP-HPLC) is frequently employed for the separation of the highly anionic heparin disaccharides. nih.govspringernature.com The use of an ion-pairing agent neutralizes the negative charges on the disaccharides, allowing for their retention and separation on a reversed-phase column.
Following separation, the eluted disaccharides are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique as it is a soft ionization method that allows for the analysis of intact, charged molecules. scispace.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of the individual disaccharides. acs.org For instance, the trisulfated disaccharide ΔU2S-GlcNS6S has been identified using negative ion tandem mass spectrometry. springernature.com
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. acs.org This is particularly useful for distinguishing between isomeric disaccharides, which have the same mass but different structures. nih.gov For example, the isomers II-A and III-A can be quantified based on their unique fragment ions. nih.gov The development of LC-MS/MS methods has enabled the in-depth compositional analysis of heparin/HS-derived disaccharides in complex biological samples like human serum. acs.org
Key Parameters in LC-MS/MS Analysis of Heparin Disaccharides:
| Parameter | Description | Typical Values/Ranges |
|---|---|---|
| Chromatography Mode | Ion-Pairing Reversed-Phase HPLC (IPRP-HPLC) | C18 or C8 columns |
| Mobile Phase | Acetonitrile/water gradient with an ion-pairing agent | Tributylamine (TrBA) or other amines |
| Ionization Mode | Negative Ion Electrospray (ESI) | --- |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) for quantification |
| Internal Standards | Isotopically labeled disaccharides | Used for accurate quantification nih.gov |
Capillary Electrophoresis-Mass Spectrometry (CE-MS):
Capillary electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of charged molecules like heparin disaccharides. nih.govwiley.com CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. nih.gov When coupled with mass spectrometry, CE-MS offers a powerful platform for the rapid and sensitive analysis of heparin oligosaccharides. acs.orgcapes.gov.br
CE-MS has several advantages for disaccharide analysis, including short analysis times, high separation efficiency, and the use of volatile electrolytes that are compatible with MS detection. nih.govwiley.com Both normal and reverse polarity CE can be employed for the separation of heparin disaccharides. scispace.com Reverse polarity CE, in particular, has been shown to provide excellent resolution for these highly sulfated compounds. nih.gov
Similar to LC-MS, ESI is the preferred ionization method for CE-MS analysis of heparin disaccharides, typically in the negative ion mode. scispace.comnih.gov The high resolving power of CE allows for the separation of isomeric disaccharides, and subsequent MS/MS analysis can confirm their identity. nih.gov CE-MS has been successfully applied to the disaccharide compositional analysis of low molecular weight heparins (LMWHs). nih.govwiley.com
Key Parameters in CE-MS Analysis of Heparin Disaccharides:
| Parameter | Description | Typical Values/Ranges |
|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Reverse or normal polarity |
| Electrolyte | Volatile buffers | Ammonium acetate or ammonium bicarbonate in methanol/water |
| Capillary | Fused-silica capillaries, often coated | --- |
| Ionization Mode | Negative Ion Electrospray (ESI) | --- |
| Detection Mode | Mass Spectrometry (MS) and Tandem MS (MS/MS) | LTQ Orbitrap or similar high-resolution mass analyzers nih.gov |
Automated Glycan Analysis Software and Data Interpretation
The large and complex datasets generated by LC-MS and CE-MS analysis of heparin disaccharides necessitate the use of specialized software for automated data processing and interpretation. nih.gov Manual analysis of such data is extremely time-consuming and can be a significant bottleneck in glycomics research. nih.gov
Several software packages have been developed to streamline the analysis of glycan data. These tools can automatically perform tasks such as peak detection, deconvolution of mass spectra, and matching of experimental data to a database of known glycan structures. nih.govresearchgate.net This automated approach significantly improves the efficiency and accuracy of glycan profiling. nih.gov
Examples of Automated Glycan Analysis Software:
GlycReSoft: This open-source software is designed for the automated recognition of glycans from LC/MS data. nih.gov It works by creating a list of unique neutral masses from the experimental data and matching them against a library of candidate glycan compositions. nih.gov
Glycomapping: This software was developed for the analysis of LMWHs, such as enoxaparin. researchgate.netnih.gov It uses a virtual database of glycans and chromatographic fitting to improve resolution and provide accurate distribution ranges for different glycan sizes. researchgate.netacs.org
SimGlycan: This software supports the analysis of mass spectrometry data from various workflows, including LC-MS and MALDI-MS. premierbiosoft.com It identifies glycans by matching observed peaks with theoretical ions of candidate structures and provides a ranked list based on a proprietary scoring algorithm. premierbiosoft.com
Data Interpretation:
The interpretation of data from heparin disaccharide analysis involves several key steps. First, the individual disaccharide species are identified based on their retention/migration times and their mass-to-charge ratios. nih.gov Isomeric disaccharides are distinguished based on their unique fragmentation patterns in MS/MS spectra. nih.gov
Once identified, the disaccharides are quantified. This is often achieved by comparing the peak area of each disaccharide to that of an internal standard, which is a known amount of a structurally similar but distinct compound added to the sample. nih.govacs.org Isotopically labeled disaccharides are ideal internal standards as they have the same physicochemical properties as the analytes but are distinguishable by mass spectrometry. nih.gov
Biological Roles and Mechanisms at the Cellular and Molecular Level
Involvement in Extracellular Matrix Organization and Remodeling
Heparan sulfate (B86663) proteoglycans (HSPGs), which are comprised of repeating disaccharide units, are integral components of the extracellular matrix (ECM). ahajournals.orgfrontiersin.org They play a pivotal role in the assembly, structural integrity, and remodeling of the ECM by interacting with its core protein components. frontiersin.org
The highly sulfated and negatively charged nature of HS chains, including regions containing structures like heparin disaccharide III-S, facilitates strong electrostatic interactions with various ECM proteins such as collagens, laminins, and fibronectin. frontiersin.orgnih.gov These interactions are crucial for organizing the ECM architecture; for instance, HSPGs like perlecan (B1176706) can bind to both cell surface receptors and other ECM molecules, effectively cross-linking the components and stabilizing the matrix. frontiersin.orgphysiology.org
ECM remodeling is a dynamic process essential for tissue development, repair, and other physiological events. This process involves both the synthesis and degradation of ECM components. HS chains significantly influence this remodeling. nih.gov The degradation of HS chains by the endoglycosidase enzyme heparanase is a key step in ECM disassembly. nih.gov By cleaving HS, heparanase not only breaks down a structural component of the matrix but also releases a plethora of HS-bound molecules, including growth factors and cytokines, that were sequestered within the matrix. nih.gov This release can trigger downstream signaling events that further drive tissue remodeling. nih.govresearchgate.net Furthermore, heparin and HS can catalytically modulate the conformation of ECM proteins; for example, heparin can induce a conformational change in fibronectin, exposing cryptic binding sites for growth factors like VEGF, thereby enhancing their local concentration and activity within the matrix. nih.gov
Table 1: Interaction of Heparan Sulfate with Key Extracellular Matrix Components
| Interacting Protein | Role in ECM Organization | Reference |
|---|---|---|
| Fibronectin | Binds to HS to help organize the fibrillar matrix; serves as a reservoir for HS-bound growth factors. | frontiersin.orgnih.gov |
| Collagens (e.g., Type IV) | HSPGs link collagen networks, contributing to the structural integrity of basement membranes. | frontiersin.org |
| Laminins | Interacts with HS to form a key structural component of the basement membrane, influencing cell adhesion and differentiation. | frontiersin.org |
| Perlecan | A large HSPG that acts as a central organizing molecule in the ECM, binding to other matrix components and cell surface receptors. | ahajournals.orgphysiology.org |
Regulation of Cellular Signaling Pathways Through Glycan-Protein Interactions
The sulfation patterns along a heparan sulfate chain create specific binding sites for hundreds of proteins, making HSPGs master regulators of cell signaling. nih.govportlandpress.com These interactions can either positively or negatively modulate signaling pathways that are crucial for development, tissue homeostasis, and disease. nih.govmdpi.com
One of the most well-documented roles of HSPGs is to act as co-receptors for various signaling molecules, particularly for growth factors and morphogens. scielo.brredalyc.org In this capacity, HS chains facilitate the binding of a ligand to its high-affinity signaling receptor, thereby promoting receptor dimerization and activation. scielo.br
A classic example is the Fibroblast Growth Factor (FGF) signaling pathway. FGFs bind to both their specific FGF receptors (FGFRs) and to HSPGs on the cell surface. The formation of a ternary complex of FGF, FGFR, and HS is essential for the stable dimerization of FGFR and the subsequent activation of its intracellular tyrosine kinase domain, which initiates downstream signaling cascades. mdpi.comscielo.br Specific sulfation patterns within the HS chain are required for this interaction. Similarly, HSPGs are crucial for regulating other key developmental pathways, including Wnt, Hedgehog, and Transforming Growth Factor-beta (TGF-β) signaling. nih.govbiologists.com By binding to ligands and/or receptors, HSPGs can concentrate ligands at the cell surface, protect them from degradation, and establish morphogen gradients during embryonic development. scielo.br
Table 2: Signaling Pathways Modulated by Heparan Sulfate Proteoglycans (HSPGs)
| Signaling Pathway | Mechanism of Modulation by HSPG | Reference |
|---|---|---|
| Fibroblast Growth Factor (FGF) | Acts as a co-receptor, promoting the formation of a stable FGF-FGFR signaling complex. | nih.govmdpi.comscielo.br |
| Wnt | Influences ligand stability and presentation to Frizzled receptors, modulating pathway activation. | nih.govbiologists.com |
| Transforming Growth Factor-beta (TGF-β) | Can sequester TGF-β, modulating its availability to bind to its signaling receptors. | nih.govbiologists.com |
| Hedgehog | Regulates the distribution and reception of the Hedgehog morphogen. | nih.govbiologists.com |
| Chemokines (e.g., RANTES/CCL5) | Facilitates chemokine oligomerization and presentation to G-protein coupled receptors, essential for leukocyte recruitment. | pdbj.org |
Beyond coagulation, HS chains can influence the activity of other enzymes. They can bind to proteases and their inhibitors, localizing their activity within the ECM. researchgate.net For instance, HS can sequester matrix metalloproteinases (MMPs), thereby controlling their proteolytic activity and preventing excessive degradation of the ECM. ersnet.org The interaction is highly dependent on the sulfation pattern, allowing for fine-tuned regulation of enzymatic activity in specific tissue microenvironments. glycoforum.gr.jp
Influence on Glycan Chain Turnover and Remodeling
The structure and function of HSPGs are not static; they are continuously regulated through a process of glycan chain turnover and remodeling. This involves a coordinated action of biosynthetic enzymes in the Golgi apparatus and degradative enzymes at the cell surface and in lysosomes. glycoforum.gr.jpnih.gov The specific structure of the HS chain, including the presence of units like this compound, influences this turnover.
Extracellular remodeling is primarily mediated by endosulfatases (Sulf1 and Sulf2) and heparanase. nih.govnih.gov The Sulfs selectively remove 6-O-sulfate groups from specific locations on the HS chain, altering the binding sites for signaling proteins and thus "editing" the information encoded in the glycan. nih.gov Heparanase, the only known mammalian endoglycosidase that cleaves HS, plays a critical role in the catabolism and turnover of HSPGs. nih.gov The cleavage specificity of heparanase is dependent on the sulfation pattern of the HS chain. nih.govpnas.org Highly sulfated regions are preferred cleavage sites, but certain modifications, such as 3-O-sulfation, can confer resistance to cleavage by specific heparin lyases, suggesting that such structures can influence the stability and degradation pattern of the entire polysaccharide chain. pnas.org
Table 3: Enzymes Involved in Heparan Sulfate Turnover and Remodeling
| Enzyme | Function | Influence of HS Structure | Reference |
|---|---|---|---|
| Heparanase (HPSE) | Endoglycosidase that cleaves HS chains, primarily in the ECM and lysosomes. | Cleavage is sequence-specific, influenced by sulfation patterns. Highly sulfated domains are often targeted. | nih.govnih.gov |
| Sulfatases (e.g., Sulf1, Sulf2) | Extracellular endosulfatases that remove 6-O-sulfate groups. | Act on specific sulfated structures (e.g., trisulfated disaccharides) to remodel HS and modulate signaling. | nih.gov |
| Heparin Lyases (I, II, III) | Bacterial enzymes used experimentally to depolymerize HS/heparin for analysis. | Each lyase has distinct substrate specificity based on sulfation. 3-O-sulfation can confer resistance to cleavage. | pnas.orgneb.com |
| Lysosomal Hydrolases | A series of exo-enzymes (glycosidases and sulfatases) that completely degrade HS chains. | Act in a specific sequence; absence of one enzyme halts the entire degradation process. | nih.gov |
Compound Reference Table
Future Directions and Emerging Research Avenues for Heparin Disaccharide Iii S
Development of Advanced Synthetic Methodologies for Defined Oligosaccharides
Access to structurally pure and defined heparin oligosaccharides is a major bottleneck in deciphering their precise structure-function relationships. rpi.edursc.org Traditional reliance on heparin isolated from animal sources yields a heterogeneous mixture of polysaccharide chains, complicating detailed study. nih.gov To overcome this, significant research efforts are focused on advanced synthetic methodologies.
Chemoenzymatic synthesis has emerged as a particularly promising strategy. rpi.edursc.org This approach mimics the natural biosynthetic pathway of heparin by combining chemical synthesis of a starting acceptor molecule with the use of recombinant enzymes for chain extension and modification. researchgate.net Key enzymes in this process include glycosyltransferases and sulfotransferases, which catalyze reactions with high stereo- and regioselectivity under mild, aqueous conditions, thereby avoiding the numerous protection and deprotection steps required in purely chemical synthesis. rpi.edu Researchers have successfully used this method to build a library of diverse heparan sulfate (B86663) (HS) and heparin oligosaccharides, including those with specific 3-O-sulfation patterns, providing invaluable tools for biological screening. rsc.orgnih.gov A core synthesis/enzymatic extension (CSEE) strategy has also been reported for the rapid production of diverse glycans. rpi.edu These methods enable the creation of size-defined and structurally homogeneous oligosaccharides, allowing for precise investigation into how structures like Heparin Disaccharide III-S contribute to biological activities. rsc.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Heparin Oligosaccharides
| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |
|---|---|---|
| Principle | Relies on sequential chemical reactions with protection and deprotection steps. | Combines chemical synthesis of a core structure with enzymatic extension and modification. researchgate.net |
| Stereoselectivity | Can be challenging to control, often requiring complex chiral auxiliaries. | Exquisite stereoselectivity achieved by enzymes (e.g., glycosyltransferases). rpi.edu |
| Regioselectivity | Requires extensive use of protecting groups to modify specific positions. | Excellent regioselectivity achieved by specific enzymes (e.g., sulfotransferases). rpi.edu |
| Reaction Conditions | Often requires harsh solvents and temperatures. | Typically performed in mild, aqueous "green" solvents at 20–37°C. rpi.edu |
| Yield & Purity | Can suffer from lower overall yields due to multi-step processes. | Can generate products in good overall yield with high purity. rsc.org |
| Scalability | Can be complex and costly to scale up. | Strategy is applicable to the scalable synthesis of diverse HS/heparin molecules. rsc.org |
High-Throughput Screening of Disaccharide III-S Interactions with the Glycoproteome
Understanding the full scope of biological processes modulated by this compound requires moving beyond single-protein interactions to a broader view of its binding partners across the glycoproteome. High-throughput screening (HTS) technologies are critical for this endeavor. nih.gov
Glycan microarrays are a powerful tool in this domain. physiology.org These platforms involve the immobilization of a library of synthetic heparin oligosaccharides, including those containing the 3-O-sulfated motif, onto a chip. sonar.ch These "heparin chips" can then be probed with proteins to screen for binding interactions in a high-throughput manner, requiring only picomole amounts of protein. sonar.ch This allows for the rapid identification of novel protein ligands for specific sulfation patterns.
Another key technology is Surface Plasmon Resonance (SPR), a label-free optical sensing technique that monitors molecular interactions in real time. mdpi.com SPR has been widely used to measure the binding kinetics of heparin/HS with numerous proteins, including growth factors and their receptors. nih.govmdpi.com Fluorescence polarization-based assays have also been developed into robust HTS formats to identify inhibitors that block the interaction of proteins with heparin. dovepress.com These methods enable the screening of large compound libraries to find molecules that modulate the interactions of proteins with heparin and related structures, providing both biological insights and potential therapeutic leads. nih.govnih.gov
Mechanistic Insights into 3-O-Sulfotransferase Isoform Specificity and Regulation
The 3-O-sulfation of the glucosamine (B1671600) residue in heparin, which is the defining feature of this compound, is catalyzed by the heparan sulfate 3-O-sulfotransferase (HS3ST) family of enzymes. nih.gov This is a rare modification, yet it is critical for many biological functions, and in humans, it is carried out by seven different HS3ST isoforms. nih.govphysiology.org A key area of research is understanding how these isoforms exhibit distinct substrate specificities to generate functionally unique 3-O-sulfated HS products. pnas.org
For instance, the HS3ST1 isoform is the key enzyme for biosynthesizing the anticoagulant pentasaccharide sequence that binds antithrombin, while HS3ST3 isoforms generate structures that can act as entry receptors for herpes simplex virus. pnas.org Structural and biochemical studies have begun to reveal the molecular basis for this specificity. Crystal structures of different 3-OST isoforms in complex with their substrates show that the enzymes use unique binding modes to distinguish the fine structures of the saccharide substrates. pnas.org Key amino acid residues within the active site play important roles in this specific recognition. pnas.org Furthermore, the conformation of the saccharide substrate itself contributes to the binding specificity. nih.gov
The expression of these isoforms is also spatiotemporally regulated in a wide range of tissues, adding another layer of control over HS function. nih.govfrontiersin.org Research has shown that genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes can alter their promoter and enzymatic activities, potentially influencing disease susceptibility. nih.govoup.com Cell-based engineering, where cells are modified to overexpress specific HS3ST isoforms, has become a powerful tool to produce HS with tailored sulfation patterns and to study their resulting functions. nih.govnih.gov For example, cells expressing the HS3ST4 isoenzyme were found to generate HS with potent anticoagulant activity but weak binding to Platelet Factor 4, a protein involved in the adverse effect of heparin-induced thrombocytopenia. nih.govresearchgate.net
Table 2: Known Functional Distinctions of Human HS3ST Isoforms
| Isoform | Primary Associated Function/Product | Key Research Findings |
|---|---|---|
| HS3ST1 | Anticoagulant Heparin Biosynthesis | Key enzyme for generating the antithrombin-binding pentasaccharide sequence. pnas.org Considered a main isoenzyme involved in the production of clinical heparin. nih.gov |
| HS3ST2 | Cancer Progression | Implicated in diseases including cancers. nih.gov |
| HS3ST3A/3B | Herpes Simplex Virus (HSV) Entry | Generates a sequence that acts as an entry receptor for HSV by binding its glycoprotein (B1211001) D. pnas.org Expression is linked to cancer cell behavior. frontiersin.org |
| HS3ST4 | Anticoagulant Activity, Cancer | Generates HS with potent anticoagulant activity but weak binding to Platelet Factor 4 (PF4). nih.govnih.gov Expression is linked to cancer cell behavior. frontiersin.org |
| HS3ST5 | Anticoagulant Activity, HSV Entry | Can generate both anticoagulant and HSV-entry sequences. physiology.org A key enzyme used in the chemoenzymatic synthesis of anticoagulant oligosaccharides. nih.gov |
| HS3ST6 | Cancer Progression | Implicated in diseases including cancers. nih.gov Did not show significant changes in 3-O-sulfation in a CHO cell model. physiology.org |
Single-Cell and Spatial Glycomics Approaches to this compound Distribution
Glycomics, the comprehensive study of the complete set of glycans (the glycome) in an organism, has traditionally relied on analyzing bulk samples from tissues or cells. nih.gov This approach, however, averages the glycan profiles across millions of cells, obscuring the cellular heterogeneity that is crucial for understanding complex biological systems. The future of glycomics lies in single-cell and spatial approaches that can map the distribution of specific structures like this compound with near-cellular resolution. acs.org
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is a powerful emerging technology for spatial glycomics. acs.org It allows for the direct analysis and visualization of the spatial distribution of different glycans on tissue surfaces. This can reveal how the abundance and type of sulfated N-glycans and other structures vary across different regions of a tissue or even between adjacent cells. acs.orgacs.org Such technologies could pinpoint specific cellular niches where 3-O-sulfated HS is prevalent, correlating its location with specific cell types or functional states. Understanding the precise location of this compound within the extracellular matrix or on the surface of specific cells will provide profound insights into its localized roles in cell signaling, development, and disease pathology. nih.govuq.edu.au
Computational Modeling and Artificial Intelligence in Glycan Structure-Function Prediction
The inherent complexity and flexibility of heparin oligosaccharides make them challenging subjects for experimental analysis alone. nih.gov Computational modeling and artificial intelligence (AI) are becoming indispensable tools for navigating this complexity and predicting structure-function relationships. nih.govresearchgate.net
Molecular dynamics (MD) simulations allow researchers to analyze the conformational ensembles of heparin fragments, providing detailed, atomistic insights into their flexibility and interactions with proteins. nih.govacs.org These simulations can compare different force fields to find the best representation of the molecule's properties and validate the results against experimental data from techniques like NMR. acs.orgacs.org
Table 3: Computational and AI Tools in Heparin/Glycan Research
| Tool/Method | Application | Principle |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Elucidating conformational dynamics and protein binding. nih.govacs.org | Simulates the physical movements of atoms and molecules to study the flexibility and interaction of heparin fragments over time. acs.org |
| Docking Programs | Identifying potential binding sites on proteins. | Computationally places a ligand (e.g., heparin disaccharide) into the binding site of a receptor to predict the bound conformation and affinity. nih.gov |
| GlyNet | Predicting protein-glycan interaction strength. | A multi-task neural network that takes a glycan structure as input and predicts its binding affinity (as RFU values) to a large panel of proteins. nih.govresearchgate.net |
| MCNet | Predicting protein-glycan interactions at the atomic level. | A neural network that uses an atomic fingerprint of a glycan to predict its binding properties, enabling predictions for glycomimetics and enantiomers. biorxiv.orgbiorxiv.org |
| Database-aided Glycoproteomics | Rapid determination of glycan structures. | Uses databases to rapidly analyze mass spectrometry data for the identification of known and novel sulfated N-glycan structures on glycoproteins. acs.org |
Q & A
Basic: What enzymatic digestion protocols are recommended for structural analysis of Heparin disaccharide III-S?
This compound (ΔUA2S–GlcNS) is typically analyzed via controlled enzymatic digestion using heparin lyases (e.g., heparinase II or III). Partial digestion generates oligosaccharides that retain sequence information adjacent to III-S, enabling localization of sulfation patterns. For example, heparinase II cleavage of hexasaccharides produces tetrasaccharides (876.2 Da) linking III-S and IV-A disaccharides, while heparinase III generates tetrasaccharides (914.1 Da) linking IV-S and III-S . Post-digestion, disaccharides are purified via anion-exchange chromatography or solid-phase extraction (SPE) and analyzed using tandem mass spectrometry (MS) and 1H-NMR to resolve uronic acid stereochemistry .
Basic: How is solid-phase extraction (SPE) optimized for purifying this compound from biological matrices?
SPE optimization involves selecting anion-exchange resins (e.g., SAX columns) and gradient elution with NaCl (0–1 M, pH 3.5). Biological samples (e.g., serum or tissue extracts) are depolymerized enzymatically, reduced, and loaded onto SPE columns. Elution profiles are tailored to separate III-S from low-sulfated disaccharides (e.g., II-A) and contaminants. For example, III-S elutes at higher ionic strengths (~0.5–0.7 M NaCl) compared to non-sulfated species . SPE recovery rates should be validated using isotopically labeled internal standards (e.g., ¹³C/¹⁵N-III-S) to account for matrix effects .
Advanced: How can contradictions between MS and NMR data on sulfation patterns be resolved?
Discrepancies often arise due to ion suppression in MS (e.g., variable ionization efficiency of sulfated vs. non-sulfated isomers) or ambiguous NMR resonance assignments. To resolve this:
- MS: Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N-III-S) to normalize ion intensities and improve quantification accuracy .
- NMR: Apply 1D/2D experiments (e.g., COSY, TOCSY) to distinguish IdoA2S from GlcA2S in III-S. For example, IdoA2S exhibits distinct H1–H2 coupling constants (~3–4 Hz) compared to GlcA2S (~8–10 Hz) .
- Cross-validation: Combine MS/MS fragmentation (e.g., diagnostic ions at m/z 241.0 [ΔUA2S⁻] and 138.0 [GlcNS⁻]) with NMR-derived uronic acid stereochemistry .
Advanced: What LC-MS strategies improve quantification accuracy for III-S in complex biological samples?
- Ion-pairing reversed-phase microflow HPLC (IPRP-Mf-HPLC): Enhances sensitivity (detection limit: 2 ng/disaccharide) by reducing ion suppression. Use dibutylamine as an ion-pairing agent and a C18 column with a 0.1% formic acid/acetonitrile gradient .
- Isotopic standards: Chemoenzymatically synthesize ¹³C/¹⁵N-III-S to match ionization efficiency and retention times of native III-S. This corrects for matrix effects and instrument variability .
- Calibration curves: Validate linearity (R² > 0.99) across physiological concentrations (0.1–100 µM). For human serum, III-S typically constitutes 5–15% of total disaccharides .
Basic: What statistical methods ensure reproducibility in disaccharide compositional analysis?
- ANOVA: Compare inter-batch variability in III-S quantification across replicates. Acceptable CVs should be <15% .
- Multivariate analysis: Use principal component analysis (PCA) to identify outliers in disaccharide profiles (e.g., III-S vs. II-S ratios) caused by enzymatic digestion inefficiency .
- Power analysis: Determine sample size requirements (n ≥ 3) to detect ≥20% differences in III-S abundance between groups (α = 0.05, β = 0.8) .
Advanced: How can functional assays for III-S in protein interactions be designed?
- Surface plasmon resonance (SPR): Immobilize III-S on a sensor chip and measure binding kinetics (Ka, Kd) with proteins (e.g., interleukin-10). III-S exhibits Kd values ~0.3–12.4 µM depending on sulfation context .
- Competitive ELISA: Use III-S-coated plates to quantify inhibition of antibody binding (e.g., anti-ATIII) by soluble competitors. Normalize results to a reference standard (e.g., heparin oligosaccharides) .
- NMR titration: Monitor chemical shift perturbations in III-S protons upon protein binding to map interaction sites .
Advanced: How should inter-individual variability in III-S levels (e.g., human sera) be addressed?
Human sera show significant variability in III-S abundance (e.g., 7–18% of total disaccharides) due to ethnicity, age, or disease. Mitigation strategies include:
- Cohort stratification: Group samples by demographic factors (e.g., African American vs. Caucasian donors) .
- Normalization: Express III-S as a ratio to housekeeping disaccharides (e.g., IV-A or II-S) .
- Meta-analysis: Pool data from ≥50 donors to establish population-wide reference ranges .
Basic: What steps are critical for validating new analytical methods for III-S?
- Specificity: Confirm absence of cross-reactivity with co-eluting disaccharides (e.g., II-S) via MS/MS .
- Accuracy: Spike recovery tests using ¹³C/¹⁵N-III-S (target: 85–115% recovery) .
- Precision: Intra-/inter-day CVs <10% for retention time and peak area .
- Robustness: Test column batches, mobile phase pH (±0.2), and temperature (±5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
